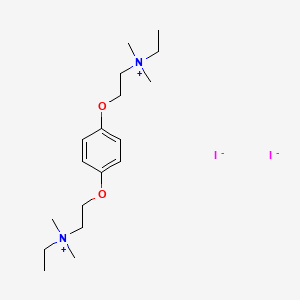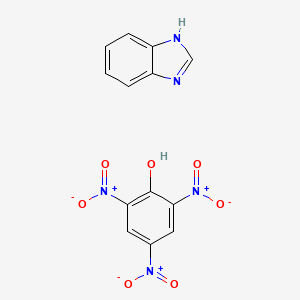
1H-benzimidazole;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-benzimidazole;2,4,6-trinitrophenol is a compound that combines the structural features of benzimidazole and trinitrophenol. Benzimidazole is a bicyclic heterocyclic aromatic compound, consisting of a benzene ring fused to an imidazole ring. Trinitrophenol, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to a phenol ring. The combination of these two moieties results in a compound with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazole;2,4,6-trinitrophenol typically involves the condensation of 1,2-phenylenediamine with 2,4,6-trinitrophenol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation process. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1H-benzimidazole;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups in the trinitrophenol moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1H-benzimidazole;2,4,6-trinitrophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, pigments, and explosives due to its nitroaromatic nature.
Mécanisme D'action
The mechanism of action of 1H-benzimidazole;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity. The trinitrophenol moiety can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1H-benzimidazole;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their biological and chemical properties.
Trinitrophenol derivatives: These compounds share the trinitrophenol core structure but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in the combination of the benzimidazole and trinitrophenol moieties, resulting in a compound with distinct chemical and biological properties.
Propriétés
Numéro CAS |
5987-90-6 |
|---|---|
Formule moléculaire |
C13H9N5O7 |
Poids moléculaire |
347.24 g/mol |
Nom IUPAC |
1H-benzimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H6N2.C6H3N3O7/c1-2-4-7-6(3-1)8-5-9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,(H,8,9);1-2,10H |
Clé InChI |
VJWCRWWRNJNGGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





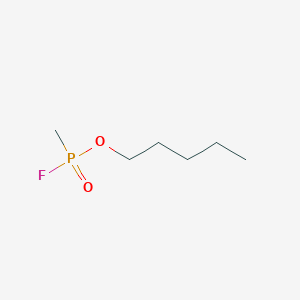

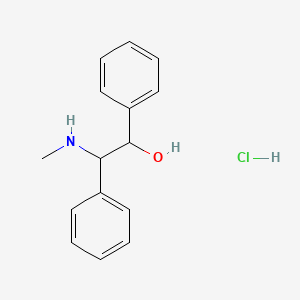


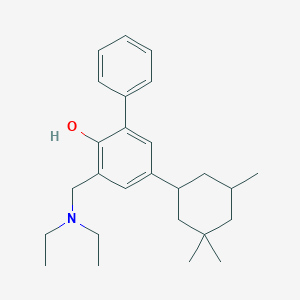

![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
